Ethyl 2-(3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamido)-5-nitrothiophene-3-carboxylate
Description
This compound is a heterocyclic organic molecule featuring a thiophene ring substituted with a nitro group at position 5 and an ethyl carboxylate at position 2. The isoxazole moiety at position 2 of the thiophene is further functionalized with a 2-chlorophenyl group and a methyl substituent. The nitro group enhances electron-withdrawing properties, while the chlorophenyl moiety may influence lipophilicity and binding interactions .
Properties
IUPAC Name |
ethyl 2-[[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]-5-nitrothiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN3O6S/c1-3-27-18(24)11-8-13(22(25)26)29-17(11)20-16(23)14-9(2)28-21-15(14)10-6-4-5-7-12(10)19/h4-8H,3H2,1-2H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOPWVVIJNAQPIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1)[N+](=O)[O-])NC(=O)C2=C(ON=C2C3=CC=CC=C3Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-(3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamido)-5-nitrothiophene-3-carboxylate is a complex organic compound notable for its diverse functional groups, including isoxazole and thiophene rings. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties. Understanding its biological activity is essential for exploring its therapeutic potential.
Chemical Structure and Properties
The molecular structure of this compound includes:
- Isoxazole Ring : Contributes to the compound's reactivity and biological interactions.
- Thiazole Ring : Enhances biological activity through interactions with various biological targets.
- Carboxamide Group : Influences solubility and bioavailability.
The presence of these functional groups allows the compound to interact with multiple biological pathways, making it a candidate for various pharmacological studies.
Antimicrobial Activity
Compounds similar to this compound have demonstrated significant antimicrobial properties. For instance, related nitrothiophene derivatives have shown lethal effects against Gram-positive bacteria, with Minimum Inhibitory Concentration (MIC) values ranging from 3.91 to 62.5 µg/mL . These findings suggest that the compound may exhibit comparable antimicrobial efficacy.
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| Nitrothiophene Derivative | 3.91 - 62.5 | Staphylococcus aureus |
| This compound (predicted) | TBD | TBD |
The precise mechanism of action of this compound remains an area of ongoing research. However, compounds containing isoxazole and thiazole moieties have been shown to modulate enzyme activity by altering conformations or binding affinities at active sites. This modulation can lead to enhanced therapeutic effects or reduced side effects by targeting specific biological pathways.
Case Studies
- Antimicrobial Efficacy : A study on similar nitrothiophene derivatives showed improved activity against resistant strains of bacteria compared to standard antibiotics like nitrofurantoin . This suggests that this compound could be explored as a novel antimicrobial agent.
- Cytotoxicity in Cancer Models : In vitro studies on thiazole derivatives have shown promising results in inhibiting the growth of breast cancer cell lines (MCF-7), with IC50 values comparable to established chemotherapeutics . This indicates a potential avenue for further exploration of this compound in cancer therapy.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key analogues include:
Structure-Activity Relationship (SAR) Analysis
- Chlorophenyl vs. Bromophenyl : Chlorine’s smaller size may reduce steric hindrance compared to bromine in 39l, improving target selectivity.
- Ethyl Carboxylate: Enhances solubility in polar solvents compared to non-esterified analogues, though less than the diethylamino group in 39l .
Research Findings and Limitations
- Activity Data Gaps: Limited biological data are available for direct comparison; inferences are based on substituent chemistry.
- Synthetic Challenges : Nitration of thiophene rings may require stringent conditions to avoid byproducts, as seen in related syntheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
